molecular formula C25H24N4O5S B2881611 7-cyclopentyl-6-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1029793-86-9

7-cyclopentyl-6-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No. B2881611
CAS RN: 1029793-86-9
M. Wt: 492.55
InChI Key: IFTQJZBMOKXYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-cyclopentyl-6-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a useful research compound. Its molecular formula is C25H24N4O5S and its molecular weight is 492.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Quinazoline derivatives, including those with oxadiazole groups, are synthesized through various chemical reactions focusing on creating novel heterocyclic compounds with potential biological activities. For instance, the synthesis of 5H-benzothiazolo[3,2-a]quinazolin-5-ones demonstrates the interest in creating novel heterocyclic compounds that could serve as precursors or active pharmaceutical ingredients (D. H. Kim, 1981) Synthesis of 5H‐benzothiazolo[3,2‐a]quinazolin‐5‐ones.

Biological Activities

The research on quinazoline derivatives extends into their biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. For example, studies have synthesized novel 8-hydroxy quinolin based 1,3,4-oxadiazoles and evaluated their anti-inflammatory, analgesic, and antimicrobial activities, showing significant biological effects (Mohammad Mahboob Alam et al., 2011) Synthesis of novel 8-hydroxy quinolin based 1,3,4-oxadiazoles and S-substituted 1,2,4-triazole derivatives.

Antimicrobial Evaluation

Compounds similar to the one mentioned are evaluated for their antimicrobial properties. The synthesis and antimicrobial evaluation of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines highlight the ongoing research in discovering new antimicrobial agents among quinazoline derivatives (Azza M. El‐Kazak & M. Ibrahim, 2013) Synthesis, characterization and antimicrobial evaluation of the novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines.

Pharmaceutical Applications

The exploration of quinazoline derivatives for pharmaceutical applications is a significant area of interest. Research on novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids for potential anticancer/antimicrobial agents showcases the therapeutic potential of such compounds (G. Bolakatti et al., 2020) Novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids.

properties

IUPAC Name

7-cyclopentyl-6-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S/c1-2-31-17-9-7-15(8-10-17)23-27-22(34-28-23)13-35-25-26-19-12-21-20(32-14-33-21)11-18(19)24(30)29(25)16-5-3-4-6-16/h7-12,16H,2-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTQJZBMOKXYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C6CCCC6)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-cyclopentyl-6-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

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